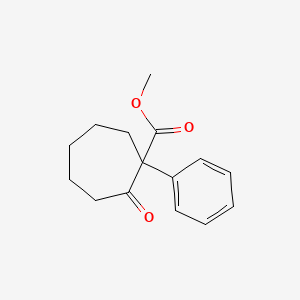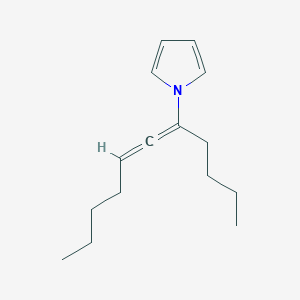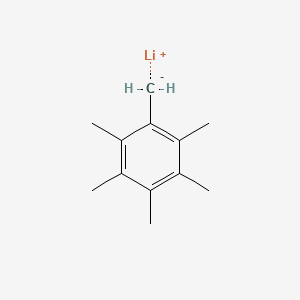
Lithium (pentamethylphenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (pentamethylphenyl)methanide is an organolithium compound that features a lithium atom bonded to a pentamethylphenyl group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium (pentamethylphenyl)methanide can be synthesized through the reaction of pentamethylbenzene with n-butyllithium in a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yields. The general reaction is as follows:
C6(CH3)5H+n-BuLi→C6(CH3)5Li+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (pentamethylphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran.
Reagents: Carbonyl compounds, alkyl halides, weak acids.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Lithium Salts: From deprotonation reactions.
Wissenschaftliche Forschungsanwendungen
Lithium (pentamethylphenyl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Potential use in the synthesis of drug intermediates.
Catalysis: Acts as a catalyst in certain organic reactions.
Wirkmechanismus
The mechanism of action of lithium (pentamethylphenyl)methanide involves its role as a nucleophile and base. The lithium atom stabilizes the negative charge on the pentamethylphenyl group, allowing it to attack electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium (phenyl)methanide
- Lithium (tert-butyl)methanide
- Lithium (trimethylsilyl)methanide
Uniqueness
Lithium (pentamethylphenyl)methanide is unique due to the presence of five methyl groups on the phenyl ring, which increases its steric bulk and influences its reactivity. This makes it less prone to side reactions compared to less sterically hindered organolithium compounds.
Conclusion
This compound is a valuable organolithium reagent with diverse applications in organic synthesis, material science, and pharmaceuticals. Its unique structure and reactivity make it a useful tool for chemists in various fields of research.
Eigenschaften
CAS-Nummer |
139558-10-4 |
|---|---|
Molekularformel |
C12H17Li |
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
lithium;1-methanidyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17.Li/c1-7-8(2)10(4)12(6)11(5)9(7)3;/h1H2,2-6H3;/q-1;+1 |
InChI-Schlüssel |
CNZZUJWPWPFZLC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=C(C(=C(C(=C1C)C)[CH2-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


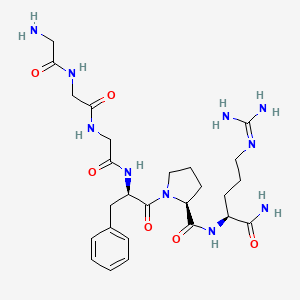
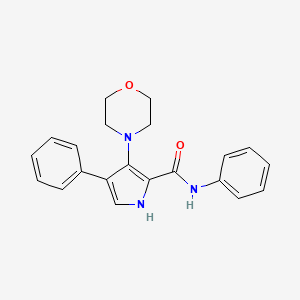
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
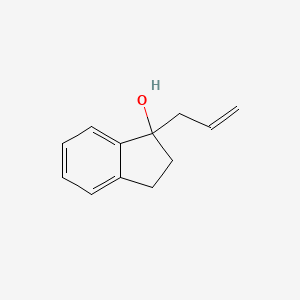
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
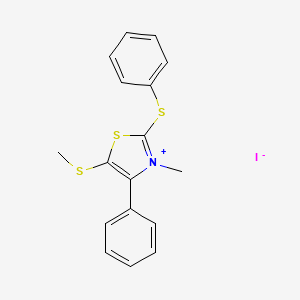
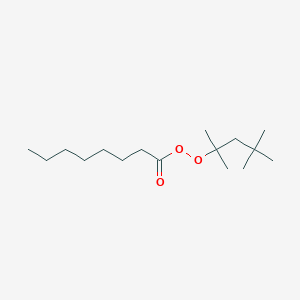
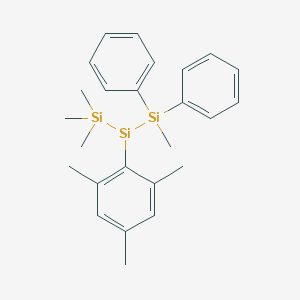
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
